molecular formula C24H26N2O2 B10793783 1-benzyl-N-cycloheptyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

1-benzyl-N-cycloheptyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B10793783
M. Wt: 374.5 g/mol
InChI Key: VRAAPPPBWYVIIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-cycloheptyl-4-oxo-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include ethylene glycol, hydroxylamine, and hydroxylamine hydrochloride . The reaction conditions often involve specific temperatures and solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various regioisomeric oxazoloquinolones and other quinolone derivatives .

Mechanism of Action

The mechanism of action of 1-benzyl-N-cycloheptyl-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are exerted through its ability to bind to and modulate the activity of various enzymes and receptors . The presence of the carboxamide unit and the oxoquinoline core plays a crucial role in its biological activity .

Properties

Molecular Formula

C24H26N2O2

Molecular Weight

374.5 g/mol

IUPAC Name

1-benzyl-N-cycloheptyl-4-oxoquinoline-3-carboxamide

InChI

InChI=1S/C24H26N2O2/c27-23-20-14-8-9-15-22(20)26(16-18-10-4-3-5-11-18)17-21(23)24(28)25-19-12-6-1-2-7-13-19/h3-5,8-11,14-15,17,19H,1-2,6-7,12-13,16H2,(H,25,28)

InChI Key

VRAAPPPBWYVIIW-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC=CC=C4

Origin of Product

United States

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